4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline
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Overview
Description
4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline is an organic compound that belongs to the class of benzenesulfonamides. It is characterized by the presence of a sulfonamide group linked to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline typically involves the reaction of 4-methylaniline with 5-methylfurfural under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a suitable solvent, like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furanmethanamine: Similar in structure but differs in the functional groups attached to the furan ring.
N-[(5-methylfuran-2-yl)methyl]-4-(1,3,4-oxadiazol-2-yl)aniline: Contains an oxadiazole ring instead of a simple benzene ring
Uniqueness
4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-methyl-N-[(5-methylfuran-2-yl)methyl]aniline |
InChI |
InChI=1S/C13H15NO/c1-10-3-6-12(7-4-10)14-9-13-8-5-11(2)15-13/h3-8,14H,9H2,1-2H3 |
InChI Key |
BEPMLYANPULUKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(O2)C |
Origin of Product |
United States |
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